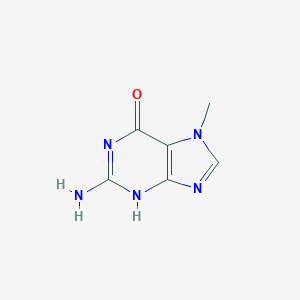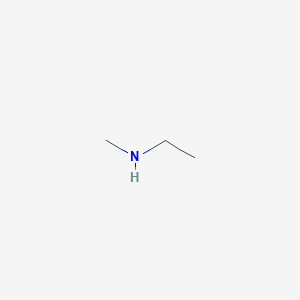
N-Ethylmethylamin
Übersicht
Beschreibung
Methylethylamin, auch bekannt als N-Methylethylamin, ist eine organische Verbindung mit der chemischen Formel C₃H₉N. Es ist eine farblose Flüssigkeit mit einem starken ammoniakartigen Geruch und ist hochentzündlich.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Methylethylamin kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von N-Benzylidenethylamin mit Methyliodid in einer Druckbombe bei 100 °C für 24 Stunden. Das resultierende Produkt wird dann mit Natriumhydroxid behandelt, um Methylethylamin freizusetzen . Eine andere Methode beinhaltet die kontinuierliche Synthese unter Verwendung eines Mikrokanalreaktors, wobei N-Benzylidenmethylamin und Diethylsulfat oder N-Benzylidenethylamin und Dimethylsulfat unter kontrollierten Bedingungen umgesetzt werden .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Methylethylamin häufig durch die Reaktion von Ethylamin mit Formaldehyd und Wasserstoff in Gegenwart eines Katalysators hergestellt. Diese Methode ermöglicht die großtechnische Produktion und wird häufig in der chemischen Industrie eingesetzt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Methylethylamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Methylethylamin kann oxidiert werden, um entsprechende Nitrosoverbindungen zu bilden.
Reduktion: Es kann reduziert werden, um primäre Amine zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Nitrosoverbindungen.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Amine, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Methylethylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Methylethylamin wird in der Untersuchung von Enzymmechanismen und Proteininteraktionen verwendet.
Industrie: Methylethylamin wird bei der Herstellung von Pestiziden, Farbstoffen und Kautschukchemikalien verwendet.
Wirkmechanismus
Methylethylamin entfaltet seine Wirkungen durch Interaktion mit verschiedenen molekularen Zielstrukturen. Es kann als Ligand für bestimmte Enzyme und Rezeptoren fungieren und deren Aktivität modulieren. Der genaue Wirkmechanismus hängt von der jeweiligen Anwendung und dem Zielmolekül ab. Beispielsweise kann Methylethylamin bei der Synthese von Arzneimitteln als Baustein fungieren, der Teil der aktiven Struktur des Arzneimittels bildet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylethylamine can be synthesized through several methods. One common method involves the reaction of N-benzylideneethylamine with methyl iodide in a pressure bomb at 100°C for 24 hours. The resulting product is then treated with sodium hydroxide to liberate methylethylamine . Another method involves the continuous synthesis using a microchannel reactor, where N-benzylidene methylamine and diethyl sulfate or N-benzylidene ethylamine and dimethyl sulfate are reacted under controlled conditions .
Industrial Production Methods
In industrial settings, methylethylamine is often produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .
Analyse Chemischer Reaktionen
Types of Reactions
Methylethylamine undergoes various chemical reactions, including:
Oxidation: Methylethylamine can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: Methylethylamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wirkmechanismus
Methylethylamine exerts its effects by interacting with various molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The exact mechanism of action depends on the specific application and target molecule. For example, in the synthesis of pharmaceuticals, methylethylamine may act as a building block, forming part of the active structure of the drug .
Vergleich Mit ähnlichen Verbindungen
Methylethylamin ähnelt anderen Dialkylaminen wie Dimethylamin und Diethylamin. Es ist einzigartig in seiner spezifischen Kombination von Methyl- und Ethylgruppen, die an den Aminstickstoff gebunden sind. Diese einzigartige Struktur verleiht im Vergleich zu anderen Dialkylaminen unterschiedliche chemische Eigenschaften und Reaktivität .
Liste ähnlicher Verbindungen
- Dimethylamin (CH₃)₂NH
- Diethylamin (C₂H₅)₂NH
- Methylamin CH₃NH₂
- Ethylamin C₂H₅NH₂
Eigenschaften
IUPAC Name |
N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060793 | |
| Record name | Ethanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS] | |
| Record name | N-Ethylmethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
390.0 [mmHg] | |
| Record name | N-Ethylmethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
624-78-2 | |
| Record name | N-Ethyl-N-methylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylethylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE3IIW7JBO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methylethylamine has a molecular formula of C3H9N and a molecular weight of 59.11 g/mol.
A: Yes, studies have used techniques like 1H NMR [, , ] and GC-MS [] to characterize Methylethylamine and its derivatives.
A: While specific stability data for Methylethylamine is limited in the provided research, its derivatives have been studied. For instance, N-nitrosomethylethylamine, a disinfection byproduct formed from Methylethylamine, is analyzed for its formation under varying molar ratios of reactants and reaction times. [, ]
A: Research on compounds like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a derivative of Methylethylamine, reveals that structural modifications significantly influence their binding affinity to sigma receptors. For instance, incorporating the compound into piperazine rings enhances binding affinity, while other modifications weaken it. []
A: One study reveals that inhaled Methylethylamine is metabolized to dimethylethylamine-N-oxide (DMEAO) and excreted in urine, with DMEAO accounting for a significant portion of the total excretion. []
ANone: The available research doesn't primarily focus on the therapeutic applications of Methylethylamine to discuss in vitro or in vivo efficacy. The focus lies more on its chemical properties and the behavior of its derivatives.
A: While specific toxicity data for Methylethylamine isn't discussed in the papers, it's important to note that it's a precursor to N-Nitrosomethylethylamine (NMEA), a potential carcinogen. [, ] Handling this compound requires caution and appropriate safety measures.
A: Various techniques like GC-LRMS [, ], GC-NPD [], HPLC-UV-IE [], 1HNMR [, , ], and FTIR [] are employed to analyze Methylethylamine, its derivatives, and their reaction products.
A: One study highlights that the photocatalytic degradation of Methylethylamine on platinum-deposited titanium dioxide in anoxic conditions can produce undesirable N-alkylated amines, raising environmental concerns. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


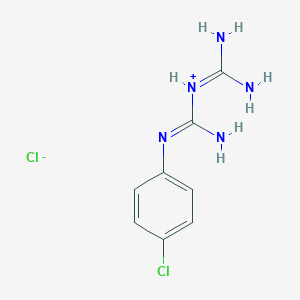

![ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]-](/img/structure/B141255.png)

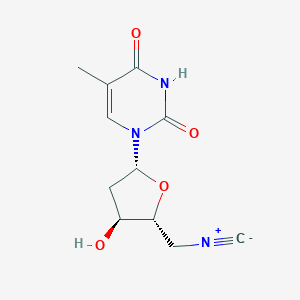
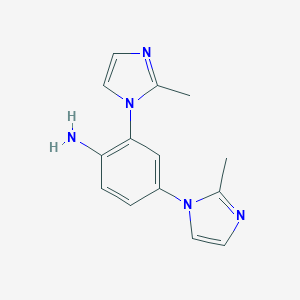



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
